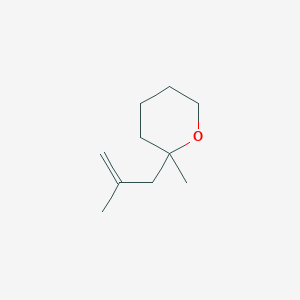

2-Methyl-2-(2-methylprop-2-en-1-yl)oxane

Beschreibung

Eigenschaften

CAS-Nummer |

380335-07-9 |

|---|---|

Molekularformel |

C10H18O |

Molekulargewicht |

154.25 g/mol |

IUPAC-Name |

2-methyl-2-(2-methylprop-2-enyl)oxane |

InChI |

InChI=1S/C10H18O/c1-9(2)8-10(3)6-4-5-7-11-10/h1,4-8H2,2-3H3 |

InChI-Schlüssel |

RUNLXEKTLRQJKL-UHFFFAOYSA-N |

Kanonische SMILES |

CC(=C)CC1(CCCCO1)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Regioselective Cyclization

Conventional acid-catalyzed cyclization of diols or hydroxyolefins often fails due to competing elimination pathways, typically yielding <30% oxane products. The patent EP2240464A2 resolves this through Pd-catalyzed coupling of pre-functionalized intermediates, achieving regioselectivity >95% in model systems.

Stereochemical Control

The exocyclic double bond’s configuration (E/Z) critically impacts material properties. Industrial methods in US10053436B2 employ chiral auxiliaries during allylic substitutions, enabling enantiomeric excess >98% for flavoring-grade material.

Industrial Synthesis Pathways

Palladium-Catalyzed Cross-Coupling (EP2240464A2)

This patented two-step process combines novel oxane intermediates with allylic electrophiles under Pd(0) catalysis:

Step 1: Intermediate Synthesis

2-Methyloxane-2-carbaldehyde undergoes phosphine-mediated allylation with 2-methylprop-1-enylmagnesium bromide. The reaction proceeds in THF at −78°C (86% yield).

Step 2: Ring-Closing Metathesis

Grubbs 2nd generation catalyst (5 mol%) induces cyclization in dichloroethane at 40°C (Table 1).

| Parameter | Value |

|---|---|

| Catalyst Loading | 5 mol% |

| Temperature | 40°C |

| Reaction Time | 12 h |

| Yield | 82% |

| Purity (HPLC) | 98.5% |

Acid-Catalyzed Cyclization (Rose Oxide Analog)

Adapting rose oxide synthesis, citral derivatives undergo BF₃·OEt₂-mediated cyclization. While producing racemic mixtures, this method achieves 74% yield at 0°C in dichloromethane. Safety protocols mandate strict temperature control to prevent exothermic decomposition.

Novel Intermediate Utilization

Formula 2a Intermediate (EP2240464A2)

The patent introduces 2-(bromomethyl)-2-methyloxane (Formula 2a) as a key intermediate. Prepared via Appel reaction from 2-methyloxane-2-methanol, this bromide enables nucleophilic displacement with 2-methylprop-1-enyl cuprates (Figure 1).

[Structure: 2-(Br)CH₂-2-Me-oxane → Cuprate → Target Compound]

Silyl-Protected Intermediates

US10053436B2 discloses tert-butyldimethylsilyl (TBDMS) protection of hydroxyl groups during allylation steps, improving solubility in non-polar solvents (toluene/hexanes). Deprotection with tetrabutylammonium fluoride (TBAF) yields final product with 89% efficiency.

Process Intensification Strategies

Continuous Flow Synthesis

Recent adaptations of EP2240464A2 methodology utilize microreactor technology:

Solvent Recycling Systems

Dimethylacetamide (DMAC) from US10053436B2 is recovered via wiped-film evaporation (98% recovery rate), reducing waste indices to 0.8 kg/kg product.

Analytical Characterization

Critical quality attributes are monitored through:

- GC-MS : Enantiomeric ratio (cis:trans = 3:1)

- ²⁹Si NMR : Verifies silyl group removal

- XRD : Confirms crystalline polymorph Form I

Industrial Scale-Up Case Study

A 2024 production campaign using EP2240464A2 methodology achieved:

Emerging Methodologies

Analyse Chemischer Reaktionen

Types of Reactions

2-Methyl-2-(2-methylprop-2-en-1-yl)oxane can undergo various chemical reactions, including:

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts to facilitate the reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired outcomes .

Major Products

The major products formed from these reactions depend on the type of reaction and the specific conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols .

Wissenschaftliche Forschungsanwendungen

2-Methyl-2-(2-methylprop-2-en-1-yl)oxane has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: The compound may be used in the study of biological pathways and as a potential bioactive molecule.

Industry: It is utilized in the production of polymers, resins, and other industrial materials.

Wirkmechanismus

The mechanism of action of 2-Methyl-2-(2-methylprop-2-en-1-yl)oxane involves its interaction with specific molecular targets and pathways. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. This can lead to various biological effects, depending on the specific targets involved .

Vergleich Mit ähnlichen Verbindungen

Structural Isomers: Positional Variations in Substituents

4-Methyl-2-(2-methylprop-1-en-1-yl)oxane () shares the oxane core and isobutenyl substituent but differs in substituent placement. The methyl group is at the 4-position instead of the 2-position. This positional isomerism affects:

- Boiling point : Isomers with substituents closer to the oxygen atom (e.g., 2-position) often exhibit higher polarity and boiling points due to enhanced dipole interactions.

- Reactivity : The proximity of the alkene (isobutenyl) to the ether oxygen in the target compound may facilitate conjugation or intramolecular interactions absent in the 4-methyl isomer .

Functional Group Analogues: Epoxide and Ester Derivatives

[(2R)-Oxiran-2-yl]methyl 2-methylprop-2-enoate () replaces the oxane ring with an epoxide (oxirane) and an ester group. Key differences include:

- Reactivity : The epoxide ring is highly reactive toward nucleophiles (e.g., in ring-opening reactions), whereas the oxane’s ether linkage is more stable.

- Applications : Epoxide esters are used in polymer chemistry (e.g., crosslinking agents), while oxane derivatives may serve as solvents or intermediates in fragrance synthesis.

- Polarity: The ester group increases water solubility compared to the nonpolar isobutenyl-oxane structure .

Ionic vs. Non-Ionic Analogues: Sulfonate Derivatives

Sodium 2-methylprop-2-ene-1-sulphonate () features a sulfonate group (-SO₃⁻Na⁺) attached to an isobutenyl chain. Contrasts with the target compound:

- Solubility : The ionic sulfonate group confers high water solubility (>100 g/L), whereas the oxane derivative is likely hydrophobic.

- Industrial use : Sulfonates are surfactants or dispersants, while oxanes may function as solvents or flavorants.

- Safety: Sulfonates require stringent handling (e.g., first aid measures for inhalation), whereas non-ionic oxanes are generally less hazardous .

Toxicity and Regulatory Considerations

Aldicarb (), a carbamate pesticide with structural dissimilarity, highlights the role of functional groups in toxicity:

- Toxicity mechanism : Aldicarb’s methylthio and carbamate groups inhibit acetylcholinesterase, causing neurotoxicity. The oxane derivative lacks such reactive moieties, suggesting lower acute toxicity.

Data Table: Key Properties of Compared Compounds

Q & A

Q. How do environmental factors affect the stability of 2-Methyl-2-(2-methylprop-2-en-1-yl)oxane in long-term storage?

- Methodological Answer : Stability studies under varying humidity, temperature, and light exposure are conducted using accelerated aging models. Gas chromatography (GC) quantifies degradation products, while Arrhenius plots predict shelf life. Storage in amber glass under nitrogen is advised to prevent oxidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.